
(3-Cyclopropyl-4-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-4-fluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropyl-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
(3-Cyclopropyl-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-4-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
4-Fluorophenylboronic Acid: Similar in structure but lacks the cyclopropyl group.
3-Chloro-4-fluorophenylboronic Acid: Contains a chlorine atom instead of a cyclopropyl group.
Uniqueness: (3-Cyclopropyl-4-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical reactions .
Properties
CAS No. |
2225178-16-3 |
|---|---|
Molecular Formula |
C9H10BFO2 |
Molecular Weight |
179.99 g/mol |
IUPAC Name |
(3-cyclopropyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI Key |
DMUKASSACQAEIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


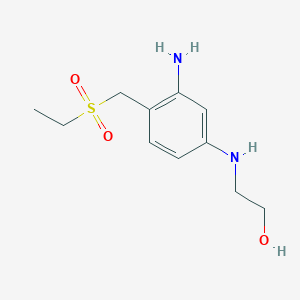

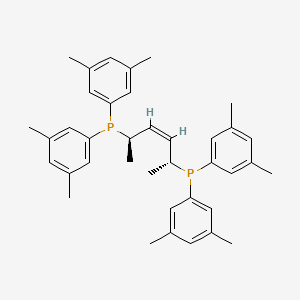

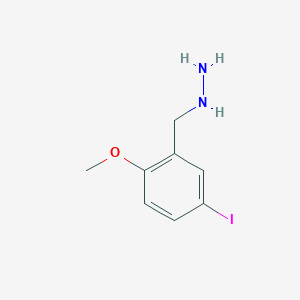

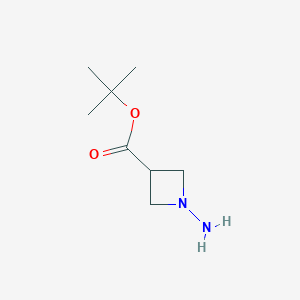
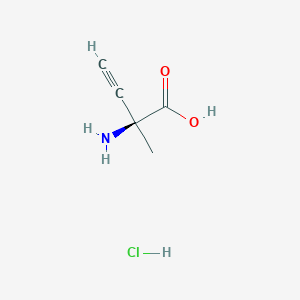

![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)


![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)

